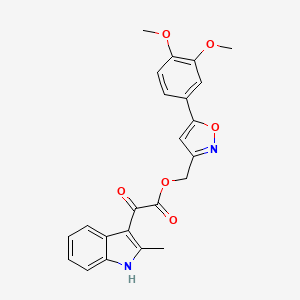

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include understanding the conditions needed for the reaction, the products formed, and the energy changes involved .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed or measured without changing the compound’s composition .Scientific Research Applications

- The compound’s oxazolyl and indolyl moieties make it an interesting candidate for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and this compound could serve as an organoboron reagent in such reactions . Its mild reaction conditions and functional group tolerance contribute to its popularity.

- SSR126768A, a derivative of this compound, has shown promise as a tocolytic agent for managing preterm labor. Its potential therapeutic application lies in preventing premature uterine contractions .

- Derivatives of this compound exhibit potent anticancer activity. Researchers have explored its effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

- A specific derivative, methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate, demonstrated significant antiviral activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

- Another derivative isolated from a fungal strain, (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol, exhibited protection against H1N1 virus-induced cytopathic effects .

- Some derivatives of this compound have shown immunomodulatory effects, potentially influencing immune responses and inflammation .

Suzuki–Miyaura Coupling Reagents

Tocolytic Agent for Preterm Labor

Anticancer Properties

Antiviral Activity

Immunomodulatory Properties

Antibacterial and Antifungal Activity

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

properties

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c1-13-21(16-6-4-5-7-17(16)24-13)22(26)23(27)30-12-15-11-19(31-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11,24H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFSWFZCMJDCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2427850.png)

![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)

![4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2427854.png)

![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)

![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2427866.png)

![3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B2427868.png)

![1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2427873.png)